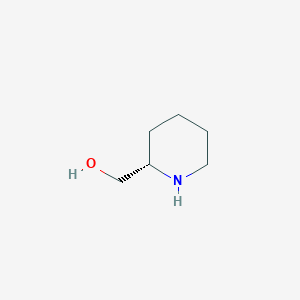

(S)-Piperidin-2-ylmethanol

Descripción

Significance of Piperidine Derivatives in Chemical Science and Pharmaceutical Development

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds and pharmaceuticals. nih.govresearchgate.netencyclopedia.pub This prevalence is a testament to the ring's unique physicochemical properties, which can enhance a molecule's pharmacokinetic and pharmacodynamic profile by improving membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net Piperidine derivatives are found in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents, underscoring their immense therapeutic value. nih.govencyclopedia.pubnih.gov

Role of Chirality in Biological Activity and Enantioselective Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and drug development. researchfloor.orgchiralpedia.com The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit markedly different biological activities. researchfloor.org This is because biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the two enantiomers. researchfloor.orgchiralpedia.commdpi.com

This stereoselectivity often results in one enantiomer, the eutomer, being responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even cause adverse effects. mdpi.comchiralpedia.comwikipedia.org The infamous case of thalidomide serves as a stark reminder of the importance of chirality; the (R)-enantiomer possessed sedative properties, while the (S)-enantiomer was a potent teratogen. mdpi.comchiralpedia.com

Consequently, the development of enantioselective synthesis methods, which allow for the production of a single, desired enantiomer, is of paramount importance in the pharmaceutical industry. researchfloor.orgrsc.org Regulatory bodies like the FDA now have stringent guidelines for the development of chiral drugs, often requiring the evaluation of each enantiomer's properties. mdpi.comrsc.orgnih.gov The production of enantiomerically pure drugs can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and reduced potential for drug interactions. mdpi.com

Overview of (S)-Piperidin-2-ylmethanol as a Chiral Building Block

This compound stands out as a particularly valuable chiral building block in the synthesis of complex, biologically active molecules. portico.orgcymitquimica.com Its structure incorporates both a chiral center at the 2-position of the piperidine ring and a reactive hydroxymethyl group, providing a versatile handle for further chemical transformations. This combination of features makes it an ideal starting material for the construction of a variety of chiral piperidine-containing targets.

The "chiral pool" approach, which utilizes readily available, enantiomerically pure compounds like this compound, is a powerful strategy in asymmetric synthesis. rsc.org By starting with a molecule that already possesses the desired stereochemistry, chemists can often simplify synthetic routes and avoid costly and complex resolution steps. The application of this compound as a building block has been instrumental in the synthesis of various alkaloids and other natural products, as well as novel pharmaceutical candidates. portico.org Its use allows for the introduction of a specific stereochemical configuration, which is often crucial for achieving the desired biological activity.

Historical Context of Piperidine-Based Compound Research

The history of piperidine chemistry dates back to the mid-19th century. In 1850, the Scottish chemist Thomas Anderson first reported the isolation of piperidine. Independently, in 1852, French chemist Auguste Cahours also obtained it by reacting piperine, the compound responsible for the pungency of black pepper, with nitric acid. wikipedia.org This discovery laid the foundation for the systematic exploration of piperidine and its derivatives.

Throughout the late 19th and early 20th centuries, organic chemists began to investigate the relationship between the structure of heterocyclic compounds like piperidine and their physiological effects. Early research focused on naturally occurring piperidine alkaloids, such as coniine from poison hemlock and atropine, which contains a fused piperidine ring. nih.govresearchgate.net The study of these natural products provided valuable insights into the biological activities of the piperidine scaffold.

The 20th century saw a surge in the synthesis and pharmacological evaluation of a vast number of synthetic piperidine derivatives. nih.govrsc.org This research led to the development of numerous important drugs, solidifying the position of the piperidine ring as a privileged structure in medicinal chemistry. The ongoing investigation into piperidine-based compounds continues to yield new therapeutic agents and a deeper understanding of their mechanism of action. nih.govencyclopedia.pub

Propiedades

IUPAC Name |

[(2S)-piperidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAYXGYYVXRDDW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426188 | |

| Record name | (S)-Piperidin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41373-39-1 | |

| Record name | (2S)-2-Piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41373-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Piperidin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2S)-piperidin-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S -piperidin-2-ylmethanol and Its Chiral Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the need for resolving racemic mixtures. Key strategies include leveraging the inherent chirality of natural products or employing sophisticated catalytic systems to induce stereoselectivity. researchgate.netru.nl

Chiral Pool Strategies

Chiral pool synthesis utilizes readily available, enantiopure natural products like carbohydrates and amino acids as starting materials. ru.nlresearchgate.net The existing stereocenters in these molecules are incorporated into the final target, providing a foundation for its chiral architecture. researchgate.net

While carbohydrates are a major component of the chiral pool, their application in synthesis can be complex. scripps.edu The synthesis of polyhydroxylated piperidines, also known as azasugars, has been successfully achieved from precursors like D-ribose, which is derived from D-glucose. researchgate.net However, the direct synthesis of (S)-Piperidin-2-ylmethanol specifically from D-Glucose is not a commonly reported pathway in the surveyed literature. The structural complexity and multiple stereocenters of sugars often necessitate lengthy synthetic sequences to arrive at simpler targets like monosubstituted piperidines. scripps.edu

Proteinogenic amino acids are highly valuable chiral building blocks for the synthesis of nitrogen-containing heterocycles. researchgate.netmdpi.com L-serine, in particular, has been employed as a chiral precursor for the synthesis of various substituted piperidines. mdpi.comacs.org Synthetic routes have been developed to convert L-serine into chiral piperidinone intermediates, which can then be further elaborated. acs.org For instance, L-serine can be transformed into an α,β-unsaturated piperidinone through a multi-step sequence that includes protection, reduction, oxidation, and ring-closing metathesis. acs.org

The Jackson group has demonstrated the use of an L-serine-derived organozinc reagent in a conjugate addition with enones to produce 6-oxoamino acid derivatives. whiterose.ac.uk These intermediates subsequently undergo reductive cyclization to form 2,6-disubstituted piperidines. whiterose.ac.uk While not a direct synthesis of this compound, these methods establish the utility of L-serine for creating the chiral piperidine core, which could be adapted for the target molecule. whiterose.ac.uk

Derivations from D-Glucose

Asymmetric Catalysis

Catalytic asymmetric synthesis has emerged as a powerful and efficient alternative for constructing chiral molecules, often requiring fewer steps than chiral pool approaches. rsc.org This includes methods based on small organic molecules (organocatalysis) and transition-metal complexes.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. mdpi.com For the synthesis of substituted piperidines, intramolecular aza-Michael reactions catalyzed by chiral organocatalysts, such as quinoline derivatives, have proven effective in producing enantiomerically enriched products. mdpi.com Another prominent strategy involves the [3+2]-cycloaddition between azomethine ylides and α,β-unsaturated aldehydes, where a chiral secondary amine like L-Proline or its derivatives can be used as the catalyst to generate highly functionalized, stereodefined five-membered rings, which can serve as precursors to piperidines. researchgate.net While direct organocatalytic synthesis of this compound is not explicitly detailed, these methodologies highlight the potential for organocatalysis in constructing the chiral piperidine framework from achiral precursors. mdpi.comresearchgate.net For example, a polystyrene-supported chiral prolinol derivative has been used as a heterogeneous organocatalyst in the enantioselective conjugate addition step for the synthesis of a key chiral intermediate of (-)-paroxetine, which features a substituted piperidine methanol structure. rsc.org

The direct asymmetric hydrogenation of pyridines is challenging because the pyridine ring can coordinate to and deactivate the metal catalyst. thieme-connect.com A successful strategy to overcome this involves the activation of the pyridine ring by forming a pyridinium salt, typically an N-benzyl or N-alkyl derivative. thieme-connect.comacs.org This activation prevents catalyst deactivation and facilitates hydrogenation. thieme-connect.com

Iridium and rhodium complexes are commonly employed for this transformation. acs.orgresearchgate.net Chiral ligands, such as P,N-ligands or diphosphines like (R)-DifluorPhos, coordinate to the metal center and direct the stereochemical outcome of the hydrogenation. thieme-connect.comrsc.org Iridium-catalyzed asymmetric hydrogenation of N-benzyl pyridinium salts has been shown to produce a range of chiral piperidines with high yields and excellent enantioselectivity (up to 99.3:0.7 er). thieme-connect.comacs.org DFT calculations suggest that the stereochemistry is determined during the protonation of an enamine intermediate. acs.org This method has been demonstrated on a gram scale, highlighting its practical utility. thieme-connect.com

Similarly, rhodium-catalyzed transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. dicp.ac.cnresearchgate.net This method uses a hydrogen source like formic acid and a chiral primary amine. dicp.ac.cnresearchgate.net The reaction proceeds via a reductive transamination mechanism, where the chiral amine transfers its stereochemical information to the piperidine ring. dicp.ac.cnresearchgate.net

Table 1: Examples of Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts This table presents representative results for the asymmetric hydrogenation of various pyridinium salts, demonstrating the effectiveness of the methodology for creating chiral piperidines, the core structure of this compound.

| Substrate (Pyridinium Salt) | Catalyst System | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-Benzyl-2-phenylpyridinium Bromide | [Ir(COD)Cl]₂ / Chiral P,N-Ligand | 93 | 99.3:0.7 er | acs.org |

| N-Benzyl-2-(4-methoxyphenyl)pyridinium Bromide | [Ir(COD)Cl]₂ / Chiral P,N-Ligand | 96 | 98.5:1.5 er | acs.org |

| N-Benzyl-2-(2-thienyl)pyridinium Bromide | [Ir(COD)Cl]₂ / Chiral P,N-Ligand | 92 | 99.2:0.8 er | acs.org |

| N-Benzyl-2-(pyridin-2-yl)pyridinium Bromide | [Ir(COD)Cl]₂ / (R)-DifluorPhos / TCCA | 85 | 90% ee | rsc.org |

Palladium-Catalyzed Approaches

Palladium catalysis has emerged as a powerful tool for the synthesis of chiral piperidines. These methods often involve the asymmetric hydrogenation of pyridine derivatives or the cyclization of acyclic precursors.

A notable approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazines with a tautomeric hydroxyl group, which provides access to chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. rsc.org These piperazin-2-ones can then be converted to the corresponding chiral piperazines. Another strategy utilizes a base-free Pd(DMSO)2(TFA)2 catalyst for the Wacker-type aerobic oxidative cyclization of alkenes, yielding various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org

Hirai and Nagatsu reported a palladium-catalyzed N-alkyl cyclization of optically active urethanes to form piperidines with high intramolecular chirality. rsc.org This method involves the preparation of a urethane containing an allylic alcohol, which then undergoes cyclization. Furthermore, palladium-catalyzed asymmetric allylic amination has been developed and applied to the synthesis of piperidine intermediates, such as the one used in the formal synthesis of D-fagomine. tesisenred.net

The substrate scope for palladium-catalyzed N-alkylation reactions is broad, accommodating various functional groups. For instance, a Pd/SiO2 catalyst has been used for the reductive N-monoalkylation of nitroaryls with aromatic aldehydes. rsc.org

| Catalyst System | Reaction Type | Product | Key Features |

| Palladium catalyst with chiral ligand | Asymmetric hydrogenation | Chiral disubstituted piperazin-2-ones | Excellent diastereoselectivities and enantioselectivities. rsc.org |

| Pd(DMSO)2(TFA)2 | Wacker-type aerobic oxidative cyclization | Substituted piperidines | Base-free conditions. organic-chemistry.org |

| [Pd(C3H5)Cl]2 / (R)-SJTU-PHOS-1 | Asymmetric N-alkylation | Chiral indoles (related heterocycles) | High yields and enantioselectivity. rsc.org |

| Pd/SiO2 | Reductive N-monoalkylation | N-benzylanilines (related secondary amines) | Utilizes atmospheric H2. rsc.org |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers a highly selective method for obtaining enantiopure piperidine derivatives. This technique relies on the ability of enzymes, typically lipases or esterases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

A common application of EKR in the synthesis of chiral piperidines is the resolution of racemic 2-piperidineethanol and its derivatives. mdpi.comnih.gov For example, porcine pancreas lipase (PPL) has been used for the resolution of N-Fmoc 2-piperidineethanol using vinyl acetate as the acylating agent. mdpi.com The enzymatic acylation of the piperidine nitrogen or the hydrolysis of a corresponding carbamate can also be employed for kinetic resolution. nih.gov

The efficiency of enzymatic resolution can be optimized by varying parameters such as the acylating agent, solvent, and moisture content. nih.gov While the enzymatic resolution of secondary amines is less common, successful examples have been reported for intermediates in the synthesis of complex molecules. nih.gov

| Enzyme | Substrate | Reaction Type | Product |

| Porcine Pancreas Lipase (PPL) | N-Fmoc 2-piperidineethanol | Acylation | Enantioenriched acetate and unreacted alcohol. mdpi.com |

| Lipase A from Candida antarctica (CAL-A) | Racemic tertiary benzyl bicyclic alcohols | Transesterification | Optically active esters. |

| Various lipases and esterases | Racemic 2-piperidineethanol derivatives | Hydrolysis/Acylation | Enantiopure alcohols and esters. mdpi.comnih.gov |

Biocatalytic Transamination

Biocatalytic transamination, utilizing amine transaminases (ATAs), has become a prominent strategy for the asymmetric synthesis of chiral amines, including piperidine derivatives. acs.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a new chiral amine with high enantioselectivity. wiley.comresearchgate.net

Multi-enzymatic and chemo-enzymatic cascade reactions involving ATAs have been developed to produce highly substituted piperidines from achiral precursors in a minimal number of steps. wiley.com For instance, a one-pot, two-step process can involve a highly enantioselective transamination to form an optically pure enamine or imine intermediate, which is then diastereoselectively reduced. wiley.com

Whole-cell biocatalysts, co-expressing an imine reductase (IRED) with an alcohol dehydrogenase for cofactor regeneration, have been engineered to efficiently reduce imines at high concentrations, leading to chiral amines in good yields and excellent optical purity. researchgate.net These biocatalytic cascades offer an environmentally friendly and efficient route to complex chiral piperidines. nih.govacs.org

| Enzyme System | Reaction Type | Substrate | Product | Key Features |

| Amine Transaminase (ATA) | Asymmetric transamination | Diketoester | Optically pure enamine/imine intermediate. wiley.com | High enantioselectivity (ee >99%). wiley.com |

| Imine Reductase (IRED) and Alcohol Dehydrogenase | Diastereoselective imine reduction | Enamine/imine intermediate | Trisubstituted piperidines. wiley.comresearchgate.net | High diastereomeric ratios (dr ≥98:2). wiley.com |

| Whole-cell cascade (Carboxylic Acid Reductase, ATA, IRED) | One-pot synthesis | Dicarboxylic acid | Mono- and disubstituted piperidines. acs.org | High conversions and enantiomeric excess. acs.org |

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a fundamental and widely used strategy for the construction of the piperidine ring. mdpi.com This approach involves the formation of a new bond within a single molecule to close the six-membered ring. Various methods, including reductive aminocyclization, radical-mediated cyclization, and electrophilic cyclization, have been employed to achieve this transformation.

Reductive Aminocyclization

Reductive aminocyclization is a powerful one-pot method for synthesizing piperidines from acyclic precursors containing both an amino group and a carbonyl or a group that can be converted to a carbonyl. This reaction typically involves the in situ formation of an imine or enamine followed by its reduction.

A notable example is the ozonolysis of 1-substituted cyclopentenes in the presence of an optically active benzylic amine and sodium cyanoborohydride. tandfonline.com This sequence leads to a diastereoisomeric mixture of 1,2-disubstituted piperidines, which can be hydrogenated to yield optically active 2-alkylpiperidines. tandfonline.com The choice of the chiral amine influences the stereochemical outcome of the reaction.

This methodology has also been applied to the synthesis of iminosugars with a piperidine core. acs.org Intramolecular reductive aminocyclization of a C5-amino functionality with a C1-hemiacetal or a C2-aldehyde, generated from carbohydrate precursors, affords the corresponding piperidine iminosugars. acs.org The double reductive amination of dicarbonyl derivatives is another variation of this approach. researchgate.net

| Precursor | Reagents | Product | Key Features |

| 1-Substituted cyclopentenes | 1. O3, 2. NaBH3CN, Chiral amine | Optically active 2-alkylpiperidines | One-pot synthesis, stereocontrol from chiral amine. tandfonline.com |

| Carbohydrate-derived amino aldehydes/hemiacetals | In situ reduction | Piperidine iminosugars | Access to complex polyhydroxylated piperidines. acs.org |

| Dicarbonyl derivatives | Amine, Reducing agent | Disubstituted piperidines | Stereoselectivity dependent on the amine used. researchgate.net |

Radical-Mediated Cyclization

Radical-mediated cyclization offers a versatile approach to piperidine synthesis, often proceeding under mild conditions and tolerating a range of functional groups. mdpi.com These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated moiety to form the piperidine ring.

A novel method involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to produce 2,4,5-trisubstituted piperidines. acs.org The diastereoselectivity of this process can be high, depending on the nature of the radical stabilizing group. acs.org Another approach utilizes the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, where the diastereoselectivity can be enhanced by using tris(trimethylsilyl)silane as the hydrogen atom donor. organic-chemistry.org

Copper-catalyzed radical-mediated C-H cyanation of acyclic amines provides an innovative route to chiral piperidines. nih.gov This strategy involves a 1,5-hydrogen atom transfer (HAT) followed by a copper-catalyzed C-C bond formation, leading to enantioenriched δ-amino nitriles that can be cyclized to chiral piperidines. nih.gov

| Reaction Type | Precursor | Key Reagents/Catalysts | Product |

| 6-exo cyclization of stabilized radicals | Acyclic amine with α,β-unsaturated ester | Radical initiator | 2,4,5-Trisubstituted piperidines. acs.org |

| Radical cyclization of bromoenoates | 7-Substituted-6-aza-8-bromooct-2-enoate | Tris(trimethylsilyl)silane | 2,4-Disubstituted piperidines. organic-chemistry.org |

| Radical-mediated δ C-H cyanation | Acyclic amine | Chiral Copper catalyst | Enantioenriched δ-amino nitriles (piperidine precursors). nih.gov |

Electrophilic Cyclization

Electrophilic cyclization is a common strategy for piperidine synthesis where an electron-rich group within the molecule attacks an electrophilically activated species, leading to ring closure. mdpi.com This can involve the activation of alkenes, alkynes, or other nucleophilic moieties by an electrophile.

Amino-iodo cyclization has been used to prepare 2-trifluoromethylpipecolic acid derivatives from ω-unsaturated imines. mdpi.com Treatment of the imine with iodine induces cyclization to form a bicyclic intermediate, which can be further transformed. mdpi.com Similarly, mercury(II) salts can induce the cyclization of unsaturated amines. For example, N-isopropyl-1-aminohex-4-ene, upon treatment with HgCl2 followed by reduction, yields a mixture of pyrrolidine and piperidine derivatives. beilstein-journals.org

The aza-Prins cyclization is another powerful electrophilic cyclization method for synthesizing substituted piperidines. researchgate.net This reaction can be part of a cascade process, for example, an enantioselective electrophilic amination followed by an aza-Prins cyclization and a phenonium-like rearrangement, to generate complex piperidine structures. researchgate.net

| Reaction Type | Precursor | Key Reagents | Product |

| Amino-iodo cyclization | ω-Unsaturated imine | Iodine | 2-Trifluoromethylpipecolic acid derivatives. mdpi.com |

| Mercury(II)-induced cyclization | Unsaturated amine | HgCl2, NaBH4 | Substituted piperidines. beilstein-journals.org |

| Aza-Prins cyclization cascade | Cinnamyloxycarbamate, Aldehyde | Lewis acid | Disubstituted isoxazolidines and piperidines. researchgate.net |

Multi-Component Reactions (MCRs) for Piperidine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, represent an efficient and atom-economical strategy for generating molecular diversity. researchgate.net The synthesis of highly functionalized piperidine scaffolds has been a significant focus of MCR development due to the prevalence of this motif in bioactive compounds. sapub.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Key Features | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Amine (e.g., Aniline) | 1,3-Dicarbonyl Compound | Nano-sulfated zirconia, nano-ZnO | Heterogeneous catalysis, mild conditions, catalyst is reusable. | sapub.org |

| Aldehyde | Amine | β-Keto ester | PEG-embedded KBr3 | Metal-free, recyclable catalyst, high yields. | researchgate.net |

| Benzaldehyde | Aniline | Acetoacetate ester | Immobilized Candida antarctica lipase B (CALB) | Biocatalytic, reusable catalyst, high yields (91% on gram scale). | mdpi.com |

| Aromatic Aldehyde | Ammonium Acetate | β-Nitrostyrene & Meldrum's Acid | Not specified (Pseudo five-component) | Diversity-oriented synthesis of highly functionalized piperidines. |

Enantioselective Routes to 2-Hydroxymethylpiperidine (Piperidin-2-ylmethanol)

The synthesis of enantiomerically pure this compound is critical for its application as a chiral building block. Several distinct enantioselective strategies have been developed.

One effective method involves the ozonolysis of 1-substituted cyclopentenes followed by a one-pot reductive aminocyclization. In this approach, the dialdehyde intermediate formed upon ozonolysis is reacted with a chiral benzylic amine, such as (S)-1-phenylethylamine. The subsequent cyclization and reduction, mediated by sodium cyanoborohydride, produce a diastereoisomeric mixture of N-benzyl-2-hydroxymethylpiperidines. The final step is the hydrogenolytic removal of the chiral auxiliary to yield optically active 2-(hydroxymethyl)piperidine with enantiomeric excesses (e.e.) reaching up to 85%. google.comresearchgate.net

Another strategy is the chiron approach, which utilizes a readily available chiral starting material, such as D-glucose. This multi-step synthesis transforms D-glucose into a 3-azidopentodialdose intermediate. Subsequent Wittig olefination and reduction steps construct the piperidine ring skeleton. Finally, cleavage of the anomeric carbon followed by oxidation and reduction yields the target (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine, a related but distinct chiral derivative. rsc.org

Enzymatic resolution offers another pathway. Racemic esters of piperidine derivatives can be selectively hydrolyzed by enzymes like pig liver esterase (PLE). For example, the hydrolysis of racemic N-acetyl-2-carbomethoxypiperidine allows for the separation of enantiomers, where the unreacted ester can be subsequently reduced to one enantiomer of 2-hydroxymethylpiperidine, while the hydrolyzed acid can be processed to afford the other. lew.ro

| Method | Key Starting Material(s) | Key Reagents/Catalysts | Achieved Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Aminocyclization | 1-Substituted cyclopentene | Ozone, NaBH3CN, Chiral benzylic amine (e.g., (R)-2-amino-2-phenylethanol) | Up to 85% | google.comresearchgate.net |

| Chiron Approach | D-Glucose | Wittig reagents, reducing agents (e.g., H2/Pd-C) | Enantiopure product based on starting material | rsc.org |

| Enzymatic Resolution | Racemic N-acetyl-2-carbomethoxypiperidine | Pig Liver Esterase (PLE) | High (for separated enantiomers) | lew.ro |

Synthesis of Functionalized this compound Derivatives

The secondary amine and primary alcohol of this compound provide two reactive handles for further functionalization, enabling the synthesis of a wide array of complex derivatives.

The synthesis of derivatives incorporating a quinoxazolin-4-(3H)-one moiety can be envisioned through a multi-step sequence. Quinoxalinone scaffolds are typically prepared by the condensation of an o-phenylenediamine with an α-keto acid or its equivalent. mdpi.com For derivatization with this compound, a plausible route involves the preparation of a reactive quinoxalinone intermediate, such as a 2-chloro- or 3-chloro-substituted quinoxaline. This compound, with its nucleophilic secondary amine, can then displace the halogen in a nucleophilic aromatic substitution (SNAr) reaction to form the desired C-N linked derivative. The reaction is typically performed in a suitable solvent with a base to neutralize the HCl byproduct.

Creating a molecule that contains both the this compound and a piperazine moiety generally involves coupling the two heterocyclic fragments. A common and effective method is the N-alkylation of a piperazine derivative with an activated form of this compound. nih.govnih.gov This two-step process begins with the conversion of the primary alcohol of this compound into a better leaving group, for instance, by tosylation or by conversion to an alkyl halide (e.g., a chloromethyl group) using reagents like thionyl chloride. rsc.org The resulting electrophilic piperidine derivative can then react with a nucleophilic piperazine, often a monosubstituted one, to form a new C-N bond and yield the target hybrid molecule. nih.gov

| Piperazine Reactant | Potential Product Structure Feature |

|---|---|

| Piperazine | Unsubstituted terminal piperazine NH group |

| 1-Methylpiperazine | N-methylated terminal piperazine |

| 1-Phenylpiperazine | N-phenylated terminal piperazine |

| 1-(2-Hydroxyethyl)piperazine | Terminal piperazine with a hydroxyethyl substituent |

The 1,2-amino alcohol structure of this compound is perfectly suited for the synthesis of fused oxazolidine rings. These derivatives, specifically hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines, are formed through the condensation reaction between this compound and an aldehyde. acgpubs.org The reaction proceeds via the formation of a transient hemiaminal intermediate, which then cyclizes through the elimination of water to form the stable oxazolidine ring. This transformation is often performed in a suitable solvent and can be driven to completion by removing the water formed during the reaction. A variety of aldehydes can be used, leading to a diverse set of oxazolidine derivatives. acgpubs.org

| Aldehyde Reactant | Resulting 3-Alkyl-Substituent | Reference |

|---|---|---|

| Formaldehyde | -H (unsubstituted) | acgpubs.org |

| Acetaldehyde | -CH3 | acgpubs.org |

| Propanal | -CH2CH3 | acgpubs.org |

| Pentanal | -(CH2)3CH3 | acgpubs.org |

| Pivaldehyde (2,2-Dimethylpropanal) | -C(CH3)3 | acgpubs.org |

The secondary amine of the piperidine ring can be readily functionalized by reaction with sulfonyl chlorides to form stable sulfonamides. This reaction is a standard method for introducing sulfonyl groups onto a nitrogen atom. The synthesis of N-sulfonyl this compound derivatives is typically achieved by treating the parent amino alcohol with a desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride, or dansyl chloride) in the presence of a base. The base, such as triethylamine or pyridine, acts as a scavenger for the hydrochloric acid generated during the reaction. The resulting N-sulfonated derivatives often exhibit altered physical and chemical properties, including modified lipophilicity and hydrogen bonding capacity. The piperidine ring in such derivatives typically adopts a stable chair conformation. tandfonline.com

| Sulfonyl Chloride Reagent | Abbreviation | Resulting N-Sulfonyl Group |

|---|---|---|

| p-Toluenesulfonyl chloride | Ts-Cl | Tosyl (Ts) |

| Methanesulfonyl chloride | Ms-Cl | Mesyl (Ms) |

| Dansyl chloride | - | Dansyl |

| Benzenesulfonyl chloride | - | Besyl |

Derivatives with Altered N-Substituents

The modification of the nitrogen atom in the piperidine ring of this compound is a key strategy to generate a diverse range of derivatives. These modifications are primarily achieved through N-alkylation and N-arylation reactions, which introduce various alkyl, benzyl, or aryl groups, thereby altering the compound's steric and electronic properties.

N-Alkylation:

N-alkylation is a common method for synthesizing N-substituted piperidine derivatives. uni-mainz.deresearchgate.net This reaction typically involves the treatment of the parent piperidine with an alkylating agent, such as an alkyl halide (bromide or iodide), in the presence of a base. uni-mainz.deresearchgate.net The choice of base and solvent is crucial for the reaction's success, with common systems including potassium carbonate in dimethylformamide (DMF) or sodium bicarbonate in DMF. uni-mainz.desmolecule.com For instance, the reaction of piperidine with 2-chlorobenzyl chloride in the presence of potassium carbonate can yield the corresponding N-substituted piperidine. smolecule.com The reaction temperature can be optimized, with some procedures conducted at room temperature while others require heating to around 85°C. uni-mainz.deresearchgate.net

N-Arylation:

N-arylation introduces an aromatic ring system onto the piperidine nitrogen. This can be accomplished through various methods, including copper-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.org For example, the Chan-Lam coupling reaction utilizes arylboronic acids in the presence of a copper catalyst to form the C-N bond. organic-chemistry.org Copper(I) oxide has been shown to be an effective heterogeneous catalyst for the N-arylation of amines with arylboronic acids in methanol at room temperature, often without the need for a base. organic-chemistry.org Another approach involves the Ullmann condensation, which typically uses a copper catalyst to couple an amine with an aryl halide. organic-chemistry.org

Interactive Data Table: Synthetic Methods for N-Substituted this compound Derivatives

| N-Substituent | Synthetic Method | Reagents and Conditions | Reference |

| Alkyl | N-Alkylation | Alkyl halide, K2CO3, DMF | uni-mainz.de |

| Benzyl | N-Alkylation | Benzyl chloride, K2CO3 | smolecule.com |

| Aryl | Chan-Lam Coupling | Arylboronic acid, Cu(OAc)2 | organic-chemistry.org |

| Aryl | Ullmann Condensation | Aryl halide, Cu catalyst | organic-chemistry.org |

Purification Techniques in Asymmetric Synthesis

The synthesis of chiral derivatives of this compound often results in a mixture of stereoisomers. The separation and purification of the desired enantiomer or diastereomer are critical steps to obtain a chirally pure compound. Common techniques employed for this purpose include chromatographic methods and crystallization.

Chromatographic Techniques:

Chromatography is a powerful tool for separating chiral compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method. recipharm.com Chiral columns, such as those with brand names like Chiralcel and Chiralpak, are designed to have different affinities for the enantiomers of a racemic mixture, allowing for their separation. recipharm.com The choice of the mobile phase, often a mixture of solvents like ethanol and n-heptane with additives like diethylamine, is crucial for achieving good separation. recipharm.com Gas chromatography (GC) with chiral columns can also be used for the analysis and separation of volatile chiral derivatives. clockss.org

Crystallization Techniques:

Crystallization is another important method for purifying chiral compounds. researchgate.net This can be achieved through several approaches:

Diastereomeric Salt Formation: This is a classical resolution technique where a racemic mixture of a chiral base (like a piperidine derivative) is reacted with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts. google.comlibretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.orgardena.com After separation, the desired enantiomer of the base can be recovered by treating the salt with a base to liberate the free amine. libretexts.org

Preferential Crystallization: This method, also known as resolution by entrainment, can be applied to conglomerates, which are mechanical mixtures of crystals of the two enantiomers. ardena.com By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, that enantiomer can be induced to crystallize out selectively.

Crystallization-Induced Dynamic Resolution (CIDR): This technique combines crystallization with in-situ racemization of the undesired enantiomer in solution. researchgate.net This allows for the theoretical conversion of the entire racemic mixture into a single, chirally pure crystalline product, potentially achieving yields greater than 50%. researchgate.netardena.com

Interactive Data Table: Purification Techniques for Chiral this compound Derivatives

| Technique | Principle | Key Considerations | Reference |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Column type, mobile phase composition, flow rate. | recipharm.com |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. | Choice of resolving agent, solvent system. | google.comlibretexts.org |

| Preferential Crystallization | Seeding a supersaturated solution of a conglomerate. | Identification of conglomerate-forming systems. | ardena.com |

| Crystallization-Induced Dynamic Resolution | In-situ racemization coupled with crystallization. | Conditions for racemization and selective crystallization. | researchgate.net |

Biological and Pharmacological Relevance of S -piperidin-2-ylmethanol and Its Derivatives

Scaffold for Drug Discovery and Development

The (S)-Piperidin-2-ylmethanol framework is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a multitude of drugs. mdpi.comresearchgate.netresearchgate.netnih.govwhiterose.ac.uk Its structural and chemical properties, including its ability to be synthesized in a stereochemically defined manner, make it an attractive starting point for creating libraries of diverse compounds for drug screening. whiterose.ac.uk The piperidine nucleus is present in over twenty classes of pharmaceuticals, highlighting its significance in drug design. mdpi.com Researchers have successfully incorporated this scaffold into compounds targeting a variety of receptors and enzymes, leading to the discovery of potent and selective therapeutic candidates. researchgate.netnih.govd-nb.infovulcanchem.com

Anti-inflammatory Agents

Derivatives of this compound have emerged as promising candidates for the development of novel anti-inflammatory drugs. researchgate.netscholarsresearchlibrary.com Research has shown that incorporating the piperidine moiety into various molecular frameworks can lead to compounds with significant anti-inflammatory effects. For instance, certain quinazolin-4(3H)-one derivatives featuring a piperidin-2-ylmethanol substituent have exhibited potent anti-inflammatory activity in animal models. scholarsresearchlibrary.com Specifically, compounds designated as 5a and 8a from a synthesized series demonstrated notable activity. scholarsresearchlibrary.com Similarly, 2-piperidone derivatives have been investigated for their ability to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in microglial cells. nih.gov This anti-inflammatory action is crucial in the context of neurodegenerative diseases like Alzheimer's, where neuroinflammation plays a significant role. nih.gov Furthermore, benzothiazole derivatives containing a piperidine ring have been recognized for their potential anti-inflammatory properties. evitachem.com The mechanism of action is often attributed to the inhibition of inflammatory pathways or the modulation of receptor-ligand interactions. evitachem.com

Table 1: Anti-inflammatory Activity of Selected Piperidine Derivatives

| Compound ID | Chemical Class | Key Findings |

|---|---|---|

| 5a, 8a | Quinazolin-4(3H)-one derivative | Exhibited potential anti-inflammatory activity in an animal model. scholarsresearchlibrary.com |

| 6b, 7p, 7q | 2-Piperidone derivative | Suppressed the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov |

Cytotoxic Compounds (e.g., against cancer cells)

The piperidine scaffold, including derivatives of this compound, has been a focal point in the design of cytotoxic agents for cancer therapy. mdpi.comresearchgate.netnih.govnwmedj.org Studies have demonstrated that incorporating the piperidine moiety can enhance the anticancer activity of various compounds. For example, derivatives of PF-543, a known sphingosine kinase inhibitor, which feature a piperidine head group, have shown superior cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines compared to their pyrrolidine counterparts. nih.gov These piperidine-containing compounds exhibited inhibitory effects on both sphingosine kinase 1 (SK1) and SK2, leading to reduced levels of sphingosine-1-phosphate (S1P) and increased apoptosis in NSCLC cells. nih.gov Specifically, compounds 2 and 4 in the study demonstrated significant cytotoxicity with IC50 values of 7.07 and 7.75 μM, respectively, after 24 hours of treatment. nih.gov

Furthermore, research into pyridine derivatives has identified compounds with a piperidin-1-yl moiety that act as potent and selective inhibitors of SHP2, a protein tyrosine phosphatase implicated in various cancers. nih.gov The compound (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol (11a) was found to be a highly potent SHP2 inhibitor with an IC50 value of 1.36 μM. nih.gov The planar structure of the piperidine ring allows for the attachment of different functional groups, which can modulate the compound's interaction with biological targets and enhance its cytotoxic potential. nwmedj.org

Table 2: Cytotoxic Activity of Selected Piperidine Derivatives

| Compound | Target/Cell Line | Key Findings |

|---|---|---|

| Compound 2 (PF-543 derivative) | Non-small cell lung cancer (NSCLC) cells | IC50 = 7.07 μM after 24 hours. nih.gov |

| Compound 4 (PF-543 derivative) | Non-small cell lung cancer (NSCLC) cells | IC50 = 7.75 μM after 24 hours. nih.gov |

Enzyme Inhibitors (e.g., Acetylcholinesterase, Butyrylcholinesterase, Glutathione S-transferase)

Derivatives of this compound have been investigated as inhibitors of various enzymes, playing a crucial role in the development of treatments for a range of diseases. The piperidine moiety is a key structural feature in many enzyme inhibitors, contributing to their binding affinity and selectivity.

One significant area of research is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the management of Alzheimer's disease. Certain piperidine derivatives have shown the ability to inhibit BChE, which may help maintain higher levels of the neurotransmitter acetylcholine in the brain, thereby benefiting cognitive function. The benzyl-piperidine group, in particular, is often a necessary component for effective cholinesterase inhibition, as it can bind to the catalytic site of the AChE enzyme. mdpi.com

Beyond cholinesterases, piperidine derivatives have shown inhibitory activity against other enzymes. For example, benzenesulfonamide derivatives incorporating a piperidinyl-hydrazidoureido linker have been developed as potent inhibitors of carbonic anhydrases (CA), specifically isoforms CA II, IX, and XII, which are implicated in cancer. mdpi.com Additionally, benzoylpiperidine scaffolds have been designed to inhibit monoacylglycerol lipase (MAGL), another target with potential antitumor activity. mdpi.com

Receptor Affinity Studies (e.g., Sigma Receptors)

Derivatives of this compound have been the subject of extensive research focusing on their affinity for various receptors, particularly sigma (σ) receptors. researchgate.netd-nb.info Sigma receptors are implicated in a variety of cellular functions and are considered potential targets for the treatment of neurological disorders and cancer. d-nb.info

Studies have shown that chiral, nonracemic (piperazin-2-yl)methanol derivatives, which are structurally related to this compound, exhibit significant affinity for σ1 receptors. researchgate.net The introduction of specific substituents on the piperazine ring, such as a p-methoxybenzyl group, has been found to be favorable for high σ1 receptor affinity. researchgate.net For instance, the p-methoxybenzyl substituted piperazine 3d displayed a high σ1-receptor affinity with a Ki value of 12.4 nM. researchgate.net The stereochemistry at the 2-position of the ring and the nature of the substituents at other positions play a crucial role in determining the binding affinity and selectivity for sigma receptor subtypes. researchgate.net For example, a cyclohexylmethyl or a butyl group as a substituent at the 4-position, combined with a methyl group at the 2-position and a benzyl moiety at the 1-position, resulted in the highest σ1 affinity. researchgate.net

Table 3: Sigma Receptor Affinity of Selected this compound Analogs

| Compound | Receptor | Affinity (Ki) |

|---|---|---|

| Alkene 27 | σ1 | 7.5 nM researchgate.net |

Analgesic and Anticholinergic Effects

Derivatives of the piperidine scaffold have a long-standing history in the development of analgesic and anticholinergic agents. researchgate.net The structural features of the piperidine ring allow for modifications that can modulate the interaction of these compounds with receptors involved in pain signaling and cholinergic pathways. nih.gov

Research has demonstrated that certain piperidine derivatives exhibit significant analgesic properties. nih.gov For example, a study on derivatives of 4-(4'-bromophenyl)-4-piperidinol showed that some of these compounds had a highly significant analgesic effect. nih.gov The most active analgesic compound in this study, when docked to the opioid receptor, showed specific interactions that are likely responsible for its activity. nih.gov

In addition to analgesic effects, piperidine derivatives have been explored for their anticholinergic properties. These effects are mediated through their interaction with muscarinic acetylcholine receptors. The development of compounds with specific anticholinergic activity is relevant for treating a variety of conditions, including certain neurological and respiratory disorders.

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Synthetic Pathways

The precise control of stereochemistry is paramount in drug development, and the synthesis of enantiomerically pure piperidines like (S)-Piperidin-2-ylmethanol remains a significant focus. Emerging research is geared towards creating more efficient, scalable, and versatile stereoselective synthetic routes.

Key strategies include:

Asymmetric Catalysis : The use of chiral catalysts, particularly those based on transition metals like iridium, rhodium, palladium, and gold, is a major area of development. nih.govmdpi.comnih.gov For instance, iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridines has yielded enantioenriched piperidines with high enantioselectivity (up to 93:7 er). nih.gov Similarly, gold-catalyzed cyclization of N-homopropargyl amides presents a modular approach to substituted piperidin-4-ols. nih.gov

Chemoenzymatic Synthesis : Combining chemical synthesis with biocatalysis offers a powerful and sustainable alternative. nih.govacs.orgnih.gov Enzymes, such as transaminases, amine oxidases, and ene-reductases, can introduce chirality with exceptional precision under mild conditions. nih.govnih.gov A notable example is the one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined piperidines, a method used in the synthesis of precursors for drugs like Niraparib. nih.govacs.orgnih.gov

Novel Cyclization Strategies : Researchers are continuously exploring new intramolecular cyclization reactions to construct the piperidine ring with high stereocontrol. nih.govmdpi.com These include innovative methods like gold-catalyzed oxidative amination of alkenes, palladium-catalyzed azide reduction cyclization, and diastereoselective nitro-Mannich/reduction cyclization cascades. nih.govmdpi.com

| Synthetic Strategy | Catalyst/Enzyme | Key Features | Representative Application |

| Asymmetric Hydrogenation | Iridium-MeO-BoQPhos | High enantioselectivity for 2-alkyl-pyridines. nih.gov | Synthesis of chiral piperidine-containing compounds. nih.gov |

| Chemoenzymatic Cascade | Amine Oxidase/Ene Imine Reductase | Stereoselective one-pot reaction under mild conditions. nih.govnih.gov | Synthesis of precursors for Niraparib, Preclamol. nih.govnih.gov |

| Gold-Catalyzed Cyclization | Gold(I) Complex | Modular synthesis of piperidin-4-ols via sequential reactions. nih.gov | Access to quinolizidine and indolizidine skeletons. nih.gov |

| Reductive Cyclization | DIBAL-H | Cyclization of aminonitriles to form chiral piperidines. mdpi.com | Asymmetric synthesis of the anticancer drug Niraparib. mdpi.com |

Exploration of New Biological Targets and Therapeutic Applications

The versatility of the this compound scaffold allows for its incorporation into a wide array of molecules with diverse pharmacological activities. Future research will focus on identifying novel biological targets and expanding the therapeutic scope of its derivatives.

Emerging therapeutic areas include:

Oncology : Piperidine derivatives have shown significant potential as anticancer agents. nwmedj.org For example, Vacquinol-1, a quinoline methanol containing the piperidin-2-ylmethanol moiety, induces cell death in glioblastoma cells. recipharm.com Stereoselective synthesis has shown that the (R,S) isomer of Vacquinol-1 is superior in both efficacy and brain tissue exposure. recipharm.com

Infectious Diseases : The scaffold is crucial for antibacterial and antiviral compounds. Structure-activity relationship studies of the antimalarial drug mefloquine demonstrated that the piperidin-2-yl methanol group is essential for its antibacterial activity against organisms like Acinetobacter baumannii. nih.gov Furthermore, derivatives have been designed as HIV-1 entry inhibitors that target the gp120 binding site. nih.govnih.gov

Neurological and Psychiatric Disorders : Derivatives of piperidine are being explored for a range of central nervous system (CNS) conditions. mdpi.com They have shown promise as dual agonists of μ-opioid and σ1 receptors for treating neuropathic pain and as inhibitors of carbonic anhydrases (CA II and CA VII). mdpi.com The chiral nature of these scaffolds is critical for optimizing pharmacological profiles in the development of analgesics.

| Therapeutic Area | Biological Target | Example Compound Class | Research Finding |

| Oncology | Glioblastoma Cells | Quinoline Methanols (e.g., Vacquinol-1) | The (R,S) isomer shows superior efficacy and brain exposure. recipharm.com |

| Infectious Disease | Bacterial Cell Membrane | Mefloquine Analogs | The piperidin-2-yl methanol moiety is required for antibacterial activity. nih.gov |

| Infectious Disease | HIV-1 gp120 | Thiazolyl-Methanol Scaffolds | Scaffolds containing piperidin-2-ylmethyl showed inhibitory characteristics. nih.gov |

| Neuropathic Pain | μ-opioid and σ1 receptors | Piperidine Propionamides | Development of dual agonists for pain management. mdpi.com |

| Alzheimer's Disease | Acetylcholinesterase (AChE) | Donepezil Analogs | Stereoselective substitution enhances anti-AChE activity. vulcanchem.com |

Advanced Computational Approaches for Rational Design

The integration of computational tools is revolutionizing drug discovery by enabling the rational design of molecules with optimized properties. slideshare.net For piperidine-based scaffolds, these approaches are crucial for predicting bioactivity and guiding synthetic efforts.

Future computational research will likely involve:

Target Identification and Virtual Screening : In silico methods like SwissTargetPrediction are used to identify the most probable protein targets for new piperidine derivatives. clinmedkaz.org Virtual screening of large compound libraries against specific targets, such as the bacterial cell division protein FtsZ, can identify potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of ligand-receptor complexes. nih.gov These simulations can validate docking results by assessing the stability of the interactions over time, as demonstrated in studies of piperidine analogs binding to FtsZ. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies help to correlate the structural features of molecules with their biological activities. For sigma-1 receptor ligands, these studies have revealed that binding is driven by hydrophobic interactions, providing a predictive model for designing new compounds. researchgate.net

DFT and NBO Analysis : Density Functional Theory (DFT) calculations are employed to explore geometric parameters, molecular orbital energies (HOMO-LUMO), and natural bond orbital (NBO) analyses of piperidine derivatives. acs.org This helps in understanding the electronic properties that govern reactivity and interaction. acs.orgmdpi.com

Integration with Green Chemistry Principles

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. acgpubs.orgrsc.org Future syntheses of this compound and its derivatives will prioritize sustainability.

Key green chemistry approaches include:

Biocatalysis : As mentioned, the use of enzymes offers a green alternative to traditional chemical catalysts, operating under mild, aqueous conditions. nih.govacs.orgnih.govukri.org

Use of Heterogeneous Catalysts : Solid-supported catalysts, such as nano-γ-Al2O3/Sb(V) or biosynthesized Sm2O3 nanoparticles, are being developed for the synthesis of piperidines. rsc.orgut.ac.irrsc.org These catalysts are often easily recoverable and reusable, reducing waste and cost. rsc.orgut.ac.ir

Sustainable Solvents and Conditions : Research is focused on replacing hazardous organic solvents with greener alternatives like water. nih.govmdpi.com Additionally, solvent-free reaction conditions, sometimes assisted by microwave or ultrasonic irradiation, are being explored to increase efficiency and reduce energy consumption. acgpubs.orgrsc.org A notable example is the hydrogenation of pyridine derivatives in water using a heterogeneous cobalt catalyst. nih.govmdpi.com

Q & A

Q. What are the recommended synthesis and purification methods for (S)-Piperidin-2-ylmethanol?

this compound is typically synthesized via asymmetric reduction of ketone precursors or enzymatic resolution of racemic mixtures. Key steps include:

- Chiral resolution : Use of chiral catalysts (e.g., BINAP-metal complexes) to ensure enantioselectivity .

- Purification : Column chromatography with polar stationary phases (e.g., silica gel) and solvent systems like ethyl acetate/hexane. Purity is confirmed via HPLC or GC-MS .

- Impurity control : Monitor reaction intermediates using TLC to minimize byproducts like unreacted ketones or diastereomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR identify structural features (e.g., piperidine ring protons at δ 1.2–3.5 ppm and hydroxyl groups at δ 1.5–2.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (129.2 g/mol) and fragmentation patterns .

- Infrared (IR) spectroscopy : Detects functional groups (O-H stretch ~3200–3600 cm⁻¹, C-N stretch ~1200 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods to avoid inhalation .

- First aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with saline solution .

- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., HNO₃) to prevent decomposition .

Q. How can common synthetic impurities be identified and mitigated?

- Byproduct formation : Side reactions (e.g., over-reduction) may produce diastereomers or dehydroxylated derivatives. Monitor via HPLC with a C18 column .

- Mitigation : Optimize reaction stoichiometry (e.g., controlled NaBH₄ addition) and employ recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound?

The (S)-enantiomer often exhibits superior efficacy due to stereospecific binding to biological targets. For example, in CNS drug candidates, the (S)-configuration enhances blood-brain barrier permeability and receptor affinity compared to the (R)-isomer . Studies suggest enantiomer-specific activity differences of up to 10-fold in vitro .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Replication : Verify experimental conditions (e.g., cell lines, dosage) to rule out variability .

- Enantiomeric purity validation : Use chiral HPLC to confirm >99% enantiomeric excess, as impurities can skew results .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values) to identify outliers .

Q. What analytical methods assess enantiomeric purity in this compound?

- Chiral HPLC : Utilize columns like Chiralpak AD-H with hexane/isopropanol (95:5) mobile phase. Retention times differentiate (S)- and (R)-enantiomers .

- Polarimetry : Measure optical rotation ([α]₀²⁵ = +15° to +25° for (S)-isomer) .

- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting of enantiomer signals .

Q. How stable is this compound under varying experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.